molecular formula C₂₃H₄₃D₃ClNO₄ B1147585 Palmitoyl-L-carnitine-d3Hydrochloride CAS No. 1334532-26-1

Palmitoyl-L-carnitine-d3Hydrochloride

Cat. No. B1147585
CAS RN: 1334532-26-1
M. Wt: 439.09
InChI Key:
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Description

Palmitoyl-L-carnitine-d3 Hydrochloride is a naturally occurring long-chain acylcarnitine . It is used as an internal standard for the quantification of palmitoyl-L-carnitine by GC- or LC-MS . The molecular formula of Palmitoyl-L-carnitine-d3 Hydrochloride is C23H46ClNO4 .


Molecular Structure Analysis

The molecular structure of Palmitoyl-L-carnitine-d3 Hydrochloride consists of a long-chain fatty acid known as palmitic acid (C16:0) which is bound to the β-hydroxy group of the carnitine . The core carnitine structure, consisting of butanoate with a quaternary ammonium attached to C4 and hydroxy group at C3, is a common molecular backbone for the transfer of multiple long chain fatty acids in the TCA cycle .


Chemical Reactions Analysis

Palmitoyl-L-carnitine-d3 Hydrochloride is involved in the metabolism of fatty acids . In cells, it is transported into mitochondria via carnitine palmitoyl transferase II to deliver palmitate for fatty acid oxidation and energy production .


Physical And Chemical Properties Analysis

The molecular weight of Palmitoyl-L-carnitine-d3 Hydrochloride is 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 438.3303669 g/mol and the monoisotopic mass is 438.3303669 g/mol .

Scientific Research Applications

Quantification of Palmitoyl-L-carnitine

Palmitoyl-L-carnitine-d3 Hydrochloride is used as an internal standard for the quantification of palmitoyl-L-carnitine by GC- or LC-MS .

Mitochondrial Fatty Acid Oxidation

Palmitoyl-L-carnitine-d3 Hydrochloride is a well-known intermediate in mitochondrial fatty acid oxidation. It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine, which is present in various food items and an essential nutrient for energy production and fatty acid metabolism .

Regulation of Membrane Molecular Dynamics

The classical biological functions of Palmitoyl-L-carnitine-d3 Hydrochloride are involved in the regulations of membrane molecular dynamics .

Inhibition of KATP Channel Activity

Palmitoyl-L-carnitine-d3 Hydrochloride inhibits KATP channel activity through its interaction with Kir6.2 .

Anti-coagulant Effects

Palmitoyl-L-carnitine-d3 Hydrochloride exerts anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA). It directly interacts with plasmin and tPA, showing high affinities .

Inhibition of Thrombosis

In mouse models, Palmitoyl-L-carnitine-d3 Hydrochloride administration significantly inhibited FeCl3-induced arterial thrombosis. It also mitigated intracerebral thrombosis and inflammation in a transient middle cerebral artery occlusion (tMCAO) mouse model .

Drug Delivery Systems

There is ongoing research on the use of Palmitoyl-L-carnitine-d3 Hydrochloride in the synthesis of nanoemulsions as drug delivery systems .

Safety And Hazards

Palmitoyl-L-carnitine-d3 Hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also accumulates in ischemic myocardium and potentially contributes to myocardial damage through alterations in membrane molecular dynamics .

Future Directions

Palmitoyl-L-carnitine-d3 Hydrochloride is used as an internal standard for the quantification of palmitoyl-L-carnitine . It has potential applications in the study of fatty acid oxidation and energy production, as well as in the study of lecithin:cholesterol acyltransferase activity and intestinal absorption of certain antibiotics .

properties

IUPAC Name

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKNLFIHBMGQT-HZBHYVOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl-L-carnitine-d3Hydrochloride

CAS RN

1334532-26-1
Record name 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxohexadecyl)oxy]-, chloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334532-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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